molecular formula C9H16FNO2S B2484247 3,4,4a,5,6,7,8,8a-Octahydro-2H-quinoline-1-sulfonyl fluoride CAS No. 2287302-63-8

3,4,4a,5,6,7,8,8a-Octahydro-2H-quinoline-1-sulfonyl fluoride

Cat. No. B2484247
CAS RN: 2287302-63-8
M. Wt: 221.29
InChI Key: WFANIWUXNZZIIT-UHFFFAOYSA-N
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Description

3,4,4a,5,6,7,8,8a-Octahydro-2H-quinoline-1-sulfonyl fluoride, also known as QFSF, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in many physiological processes. QFSF has been studied extensively for its potential applications in various fields, including drug discovery, biochemistry, and molecular biology.

Scientific Research Applications

Synthesis and Derivatives

  • Patel, Laha, and Moschitto (2022) discussed the synthesis of quinoline silyloxymethylsulfones as intermediates to create sulfonyl derivatives, highlighting the relevance of heterocyclic sulfones, sulfonamides, and sulfonyl fluorides in medicinal chemistry. This method can lead to the formation of sulfonyl fluorides, sulfonamides, and sulfones, demonstrating broad applicability to quinoline and isoquinoline functionality (Patel, Laha, & Moschitto, 2022).

Electrochemical and Optical Applications

  • Dawood and Fuchigami (1999) explored the regioselective anodic fluorination of quinolyl sulfides, showing that the presence of a trifluoromethyl group on the quinoline ring significantly enhances anodic alpha-fluorination, which is crucial for developing electrochemical applications (Dawood & Fuchigami, 1999).
  • Pegu, Pandit, Guha, Das, and Pratihar (2019) synthesized 6H-indolo[2,3-b]quinoline as an optical chemosensor for fluoride, highlighting its sensitivity and ability to detect and estimate fluoride concentrations (Pegu, Pandit, Guha, Das, & Pratihar, 2019).

Material Science and Polymer Chemistry

  • Sauguet, Améduri, and Boutevin (2006) discussed the synthesis of fluorinated, crosslinkable terpolymers based on vinylidene fluoride for fuel-cell membranes. They highlighted the use of sulfonyl fluoride groups in these polymers, showing their potential in creating high-performance materials (Sauguet, Améduri, & Boutevin, 2006).

Biological Applications and Sensing

  • Jin, Chi, He, Pan, and Sun (2019) investigated the binding of perfluoroalkane sulfonyl fluorides to human serum albumin, demonstrating their potential in drug delivery and pharmacology (Jin, Chi, He, Pan, & Sun, 2019).

properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFANIWUXNZZIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCN2S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,4a,5,6,7,8,8a-Octahydro-2H-quinoline-1-sulfonyl fluoride

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